2-Amino-4,5-dihydrooxazole-5-carboxylic acid
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Overview
Description
2-Amino-4,5-dihydrooxazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dihydrooxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In an industrial setting, the synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis . The use of manganese dioxide packed in a reactor column has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dihydrooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions
Substitution: Palladium-catalyzed reactions using phosphine ligands are often employed for direct arylation of oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
2-Amino-4,5-dihydrooxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-4,5-dihydrooxazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological activities . The specific molecular targets and pathways involved depend on the particular derivative of the compound being studied.
Comparison with Similar Compounds
2-Amino-4,5-dihydrooxazole-5-carboxylic acid can be compared to other similar compounds, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Oxazolines: Widely used in pharmaceuticals and materials science.
Thiazoles: Important in drug discovery and development processes.
Properties
Molecular Formula |
C4H6N2O3 |
---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
2-amino-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c5-4-6-1-2(9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) |
InChI Key |
AWEZLNCANVDMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)N)C(=O)O |
Origin of Product |
United States |
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